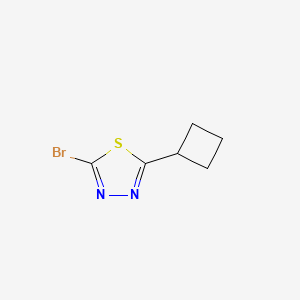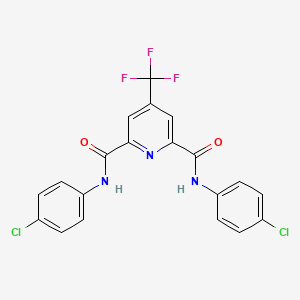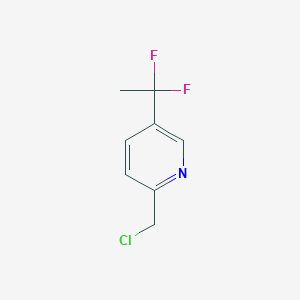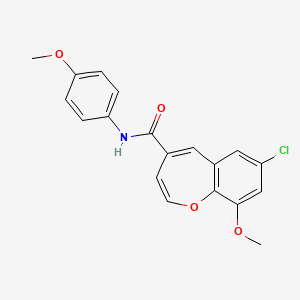
2-Bromo-5-cyclobutyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-cyclobutyl-1,3,4-thiadiazole is a chemical compound with the CAS Number: 1339139-81-9 . It has a molecular weight of 219.1 . The IUPAC name for this compound is 2-bromo-5-cyclobutyl-1,3,4-thiadiazole .
Synthesis Analysis
The synthesis of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole and its derivatives involves various methods such as palladium-catalyzed C-H direct arylation reactions, and C-Br aromatic nucleophilic and cross-coupling reactions . These methods have been used to selectively form mono-arylated derivatives .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole is represented by the InChI Code: 1S/C6H7BrN2S/c7-6-9-8-5 (10-6)4-2-1-3-4/h4H,1-3H2 . The compound has a mesoionic nature, which allows it to cross cellular membranes and interact strongly with biological targets .Chemical Reactions Analysis
The chemical reactions involving 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole are primarily based on its electronic structure and electron delocalization . The compound has been studied using X-ray analysis and ab initio calculations .Physical And Chemical Properties Analysis
2-Bromo-5-cyclobutyl-1,3,4-thiadiazole is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications
Organic Electronics and Optoelectronics
2-Bromo-5-cyclobutyl-1,3,4-thiadiazole (referred to as BCBT) is a promising building block for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Its electron-withdrawing nature makes it suitable for designing efficient charge transport materials. Researchers have explored BCBT derivatives as electron-transporting layers in OLEDs and as acceptor materials in OSCs .
Materials for Organic Semiconductors
BCBT derivatives exhibit good solubility and film-forming properties, making them useful in the development of organic semiconductors. These materials find applications in thin-film transistors (TFTs), organic field-effect transistors (OFETs), and other electronic devices. Their unique molecular structure contributes to charge mobility and stability .
Pharmaceutical and Medicinal Chemistry
Thiadiazoles, including BCBT, have attracted attention in drug discovery. Researchers explore their potential as bioactive compounds due to their diverse pharmacological activities. BCBT derivatives may serve as scaffolds for designing novel drugs targeting specific diseases, such as cancer, inflammation, or infectious diseases .
Agrochemicals and Crop Protection
Thiadiazole derivatives have been investigated for their pesticidal properties. BCBT-based compounds could potentially serve as active ingredients in herbicides, fungicides, or insecticides. Their mode of action and selectivity against pests make them valuable candidates for crop protection .
Materials for Supramolecular Chemistry
Supramolecular chemistry involves the design of complex structures through non-covalent interactions. BCBT derivatives can participate in hydrogen bonding, π-π stacking, and other interactions. Researchers explore their use in constructing functional materials, such as molecular sensors, host-guest systems, and self-assembled monolayers .
Photovoltaic Devices and Energy Conversion
BCBT derivatives have been studied as electron-accepting materials in organic photovoltaic devices (OPVs). Their ability to form bulk heterojunctions with donor materials allows efficient charge separation and transport. By optimizing their properties, researchers aim to enhance OPV performance and contribute to renewable energy solutions .
Mechanism of Action
While the specific mechanism of action for 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole is not explicitly mentioned in the retrieved papers, thiadiazole derivatives, in general, have been found to disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-bromo-5-cyclobutyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c7-6-9-8-5(10-6)4-2-1-3-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMWEBSFCGIQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-cyclobutyl-1,3,4-thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(3-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2696674.png)

![N-Tert-butyl-2-chloro-N-[(3R,4S)-4-hydroxyoxolan-3-yl]acetamide](/img/structure/B2696677.png)
![2-(7-(tert-butyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2696678.png)


![3-(2-methoxyethyl)-2-(4-nitrophenyl)-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2696683.png)